An In-Depth Technical Guide to the Basic Properties of 2-Methylbenzo[d]thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Basic Properties of 2-Methylbenzo[d]thiazole-5-carboxylic acid
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, is a quintessential example of such a privileged structure.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]
This guide focuses on a specific, functionalized derivative: 2-Methylbenzo[d]thiazole-5-carboxylic acid . This molecule is of particular interest to researchers and drug development professionals for two primary reasons. First, it incorporates the proven benzothiazole core. Second, it possesses two key functional groups that dictate its chemical personality and utility: a methyl group at the 2-position, which can influence binding affinity and metabolic stability, and a carboxylic acid at the 5-position. This carboxylic acid is a crucial synthetic handle, allowing the molecule to serve as a versatile building block for the construction of more complex molecular entities through reactions like amide bond formation.[4][5] Understanding the fundamental properties of this scaffold is therefore essential for its effective application in research and development.
Core Physicochemical Properties
The foundational step in evaluating any chemical entity for drug development or as a synthetic intermediate is to characterize its physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 24851-69-2 | [6][7][8][9] |
| Molecular Formula | C₉H₇NO₂S | [6][7][8] |
| Molecular Weight | 193.23 g/mol | [6][7][8] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carboxylic acid | [9] |
| Melting Point | 202 °C | [10] |
| Boiling Point | 385.2 °C at 760 mmHg | [9] |
| Density | 1.43 g/cm³ | [9] |
| Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)C(=O)O | [9] |
| InChI Key | TVUFPZOJUJGDDD-UHFFFAOYSA-N | [9] |
Acidity, Basicity, and Solubility Profile
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Solubility: The presence of the carboxylic acid group makes the solubility of this compound highly pH-dependent.
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Aqueous Solubility: It is expected to have low solubility in neutral or acidic aqueous solutions. In basic solutions (pH > 6), the carboxylic acid will deprotonate to form the highly polar carboxylate salt, leading to significantly increased aqueous solubility.
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Organic Solubility: It is expected to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and sparingly soluble in less polar solvents like dichloromethane and ethyl acetate.
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Synthesis and Structural Characterization
The construction of the 2-Methylbenzo[d]thiazole-5-carboxylic acid scaffold is logically achieved through the cyclization of a key precursor, 3-amino-4-mercaptobenzoic acid .[11][12] This precursor contains the necessary amine and thiol groups ortho to each other, primed for ring formation.
General Synthetic Workflow
The most direct synthetic route involves the condensation of 3-amino-4-mercaptobenzoic acid with an acetylating agent, such as acetic anhydride, which serves as the source for the 2-methyl group and facilitates the cyclization.
Caption: Synthetic workflow for 2-Methylbenzo[d]thiazole-5-carboxylic acid.
Predicted Spectroscopic Characterization Data
Confirming the identity and purity of the synthesized compound is critical. The following table outlines the predicted spectroscopic data based on analysis of closely related benzothiazole derivatives.[6][7]
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons (3H): Signals expected in the δ 7.5-8.5 ppm range, showing characteristic doublet and doublet of doublets splitting patterns. - Methyl Protons (3H): A sharp singlet around δ 2.8 ppm. - Carboxylic Acid Proton (1H): A broad singlet at δ > 12 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal expected around δ 168-172 ppm. - Quaternary Benzothiazole Carbons: Signals for C2, C3a, and C7a expected in the δ 135-168 ppm range. - Aromatic CH Carbons: Signals expected in the δ 120-130 ppm range. - Methyl Carbon (CH₃): A signal expected around δ 20 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹. - C=N Stretch (Thiazole): An absorption in the 1600-1620 cm⁻¹ region. - Aromatic C=C Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ range. |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z = 194.03 |
Applications in Drug Development: A Versatile Scaffold
The true value of 2-Methylbenzo[d]thiazole-5-carboxylic acid lies in its utility as a molecular building block. The carboxylic acid functionality is a gateway to a vast chemical space, enabling the synthesis of diverse libraries of compounds for biological screening.
Caption: Derivatization pathways from the core scaffold.
The most common and powerful application is amide coupling .[3][13] By reacting the carboxylic acid with a diverse panel of primary and secondary amines, researchers can systematically explore structure-activity relationships (SAR). This strategy is fundamental in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.[5][14]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic acid
Causality: This protocol utilizes acetic anhydride as both the acetyl source for the 2-methyl group and as a dehydrating agent to drive the cyclization of the intermediate to form the stable benzothiazole ring. The reaction is performed under reflux to provide the necessary activation energy.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-mercaptobenzoic acid (1.69 g, 10 mmol).
-
Reagent Addition: Carefully add acetic anhydride (15 mL) to the flask.
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Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase.
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Quenching and Isolation: After the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).
-
Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water.[15]
Protocol 2: General Procedure for Amide Coupling
Causality: Direct reaction between a carboxylic acid and an amine is unfavorable. This protocol uses a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[13][16] N-Hydroxysuccinimide (NHS) is added as an additive to form a more stable active ester intermediate, which improves yields and minimizes side reactions.[3]
-
Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Methylbenzo[d]thiazole-5-carboxylic acid (193 mg, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Reagent Addition: Add N-Hydroxysuccinimide (NHS) (138 mg, 1.2 mmol, 1.2 eq) followed by EDC hydrochloride (230 mg, 1.2 mmol, 1.2 eq).
-
Pre-activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-activated ester.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 mmol, 1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (258 mg, 2.0 mmol, 2.0 eq) in 2 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: Purify the crude product using flash column chromatography on silica gel.
Conclusion
2-Methylbenzo[d]thiazole-5-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its foundational physicochemical properties, characterized by a stable heterocyclic core and a reactive carboxylic acid handle, make it an ideal starting point for synthetic exploration. The robust and well-understood chemistry of the benzothiazole scaffold, combined with the versatility of its functional groups, ensures its continued relevance in the quest for novel therapeutics. This guide provides the core knowledge base required for researchers to confidently incorporate this valuable building block into their drug discovery programs.
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